7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate
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Overview
Description
7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chlorobenzoate is a complex organic compound that features a benzoxathiol ring system substituted with a methoxyphenyl group and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chlorobenzoate typically involves multiple steps. One common route starts with the preparation of the benzoxathiol core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the chlorobenzoate ester is formed through esterification reactions involving 4-chlorobenzoic acid and suitable alcohols in the presence of catalysts like sulfuric acid or methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzoxathiol ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but with a thiadiazole ring instead of a benzoxathiol ring.
4-Chlorobenzoic acid derivatives: Share the chlorobenzoate ester functionality but differ in the core structure
Uniqueness
7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chlorobenzoate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H13ClO5S |
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Molecular Weight |
412.8 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H13ClO5S/c1-25-15-8-4-12(5-9-15)17-10-16(11-18-19(17)27-21(24)28-18)26-20(23)13-2-6-14(22)7-3-13/h2-11H,1H3 |
InChI Key |
GBUUYKODHVWJPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Cl)SC(=O)O3 |
Origin of Product |
United States |
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